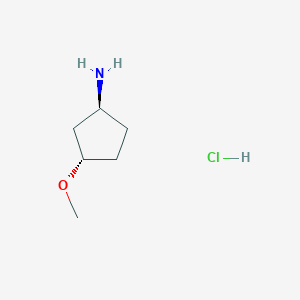
2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPA and is a member of the acetamide family.
Applications De Recherche Scientifique
Metabolism and Genetic Differences
Research on related compounds, such as paracetamol, highlights the complexity of metabolism involving multiple pathways including glucuronidation, sulfation, oxidation, and more. Genetic differences can affect the susceptibility to toxicity and efficacy of such compounds, suggesting a need for further investigation into personalized medicine approaches (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Removal Strategies
The presence of acetaminophen, a related analgesic, in water sources highlights the environmental impact of pharmaceuticals. Advances in adsorptive elimination techniques, particularly using ZnAl/biochar, demonstrate a promising approach to mitigating such impacts, underscoring the importance of environmental safety in the use of related acetamide compounds (C. Igwegbe et al., 2021).
Hepatotoxicity and Safety Profiles
The hepatotoxic potential of paracetamol, a compound with a similar metabolic profile, underscores the importance of understanding the toxicological aspects of related acetamides. This knowledge is crucial for developing compounds with improved safety profiles (R. Tittarelli et al., 2017).
Novel Mechanisms of Action and Analgesic Effects
Exploration into the stereochemistry of phenylpiracetam and its derivatives, which share a similar pyrrolidinone structure with the compound , has led to insights into the relationship between molecular configuration and pharmacological effects. These findings may inform the development of acetamide compounds with enhanced therapeutic benefits (G. Veinberg et al., 2015).
Advanced Oxidation Processes for Degradation
The research on acetaminophen degradation via advanced oxidation processes (AOPs) offers insights into potential environmental detoxification methods for related compounds. Understanding the by-products and their biotoxicity is essential for assessing the environmental impact and developing more eco-friendly pharmaceuticals (Mohammad Qutob et al., 2022).
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20-12-10-17(11-13-20)15-21(24)22-16-19-9-6-14-23(19)18-7-4-3-5-8-18/h3-5,7-8,10-13,19H,2,6,9,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLLAVFJFZFKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 6-chloropyridine-3-carboxylate](/img/structure/B2582593.png)
![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)




![3-[(4-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2582600.png)

![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)

![8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2582606.png)

